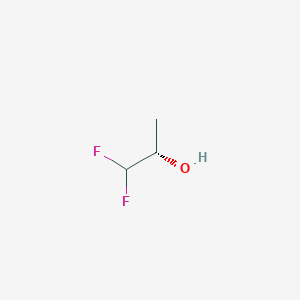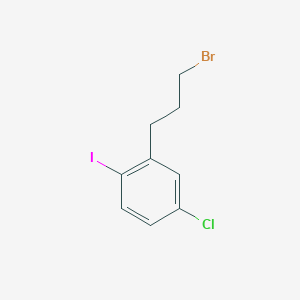
5-(3,4-Difluorophenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Difluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)isoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkynes or alkenes . One common method is the reaction of 3,4-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with a suitable alkyne under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer . The use of metal-free catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Difluorophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine), alkyl halides, and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and hydroxyl derivatives .
Applications De Recherche Scientifique
5-(3,4-Difluorophenyl)isoxazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3,4-Difluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 4-(4-Fluorophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
- 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde
Uniqueness
5-(3,4-Difluorophenyl)isoxazol-3-amine is unique due to the presence of two fluorine atoms in the phenyl ring, which enhances its chemical stability and biological activity compared to other isoxazole derivatives . This makes it a valuable compound in various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H6F2N2O |
|---|---|
Poids moléculaire |
196.15 g/mol |
Nom IUPAC |
5-(3,4-difluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
Clé InChI |
RXQPCDGZBVACHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NO2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)

![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)





![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)


